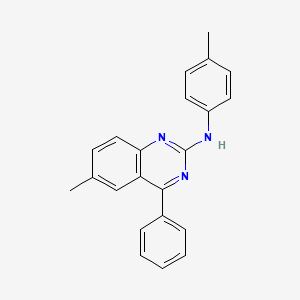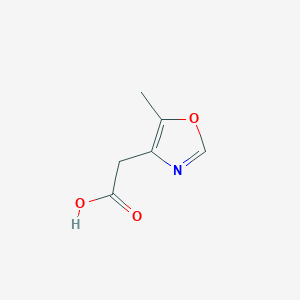
5-Methyloxazole-4-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloxazole-4-acetic acid is a chemical compound with the formula C6H7NO3 . Its IUPAC name is 2-(5-methyloxazol-4-yl)acetic acid . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a methyl group attached to the 5th carbon and an acetic acid group attached to the 4th carbon . The molecular weight of this compound is 141.12 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : 5-Methyl-2-benzoxazolinone derivatives, which include 5-methyloxazole-4-acetic acid, have been synthesized for potential use in analgesic, anti-inflammatory, and antimicrobial activities. These derivatives exhibit high activity in the analgesic-anti-inflammatory field, although most of them were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
Catalytic Synthesis Methods : Research has developed a Pd(OAc)2-catalyzed one-pot reaction for the synthesis of oxazoles, including 5-methyloxazoles, from acid chlorides and propargylamine. This method allows for easily switchable synthesis pathways to selectively obtain oxazolines or oxazoles (Mali et al., 2017).
Antimicrobial Activities : Some new derivatives of this compound have been synthesized and tested for antimicrobial activities. Certain compounds in this series have shown effectiveness against specific microorganisms, although no antifungal activity was observed (Demirbas et al., 2004).
Radioactivity Detection in Polyacrylamide Gels : A study utilized 2,5-diphenyloxazole in acetic acid for fluorographic detection of radioactivity in gels, which could potentially be applied to this compound derivatives (Skinner & Griswold, 1983).
Bronchodilator Synthesis : 4-Methyloxazole-5-carboxylic acid, closely related to this compound, was used in the synthesis of a bronchodilator, illustrating its potential use in respiratory medication development (Ray & Ghosh, 1999).
Physical-Chemical Properties and Synthesis : Studies have explored the synthesis of salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, a compound closely related to this compound. This research contributes to the understanding of the physical-chemical properties and potential biological activity of these compounds (Gotsulya, 2016).
Total Synthesis of Natural Products : this compound derivatives have been utilized in the total synthesis of natural products like siphonazoles, showcasing their potential in complex organic synthesis (Zhang & Ciufolini, 2009).
Synthesis of Oxazoles : The compound has been used in the synthesis of 2,4,5-trisubstituted oxazoles, indicating its versatility in organic synthesis (Cai et al., 2005).
Electrochemical Behavior Studies : Electrochemical studies related to derivatives of this compound, such as 4-amino-3-thio-5-methyl-1,2,4-triazole, provide insights into their redox behavior and potential applications in electrochemical sensors or devices (Fotouhi et al., 2002).
Future Directions
While specific future directions for 5-Methyloxazole-4-acetic acid are not mentioned in the search results, there is significant interest in the synthesis of oxazole derivatives due to their potential applications in medicinal chemistry . The development of eco-friendly synthetic strategies and the exploration of the diverse biological potential of oxazole derivatives are areas of ongoing research .
properties
IUPAC Name |
2-(5-methyl-1,3-oxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSLIXXIMTKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

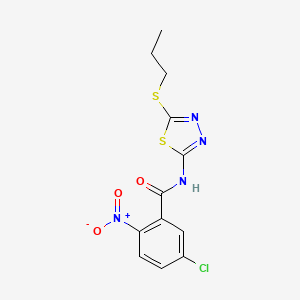
![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)
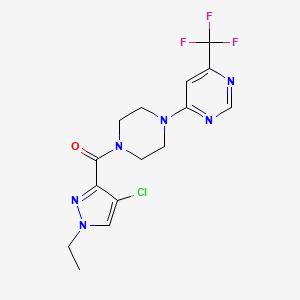
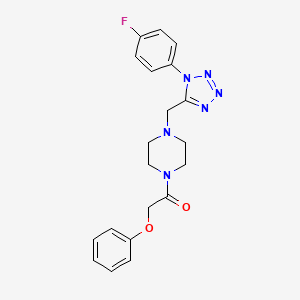

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2857192.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
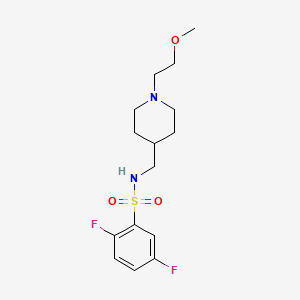
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)
